
1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Wissenschaftliche Forschungsanwendungen
1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- has potential applications in medicinal chemistry, as it has been found to exhibit anti-cancer properties. It has also been studied for its potential use in materials science, as it can be used as a building block for the synthesis of novel materials. Additionally, this compound has been investigated for its catalytic properties, particularly in the field of asymmetric catalysis.
Wirkmechanismus
The mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth.
Biochemische Und Physiologische Effekte
Studies have shown that 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of certain cancer cell lines. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- in lab experiments is its potential as a building block for the synthesis of novel materials. Additionally, its catalytic properties make it a useful tool in asymmetric catalysis. However, the compound's mechanism of action is not fully understood, which may limit its potential applications in medicinal chemistry.
Zukünftige Richtungen
There are several future directions for research involving 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl-. One area of interest is the compound's potential as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to determine its effectiveness in vivo. Additionally, the compound's catalytic properties could be further explored for their potential use in industrial processes. Finally, the synthesis of novel materials using this compound as a building block could lead to the development of new materials with unique properties.
Synthesemethoden
The synthesis of 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- involves the reaction of 2-chloro-1,3-dibutyl-4,5-dimethylimidazolium chloride with lithium diisopropylamide (LDA) in the presence of triphenylphosphine. The resulting product is then treated with chlorodiphenylphosphine to yield the final compound.
Eigenschaften
CAS-Nummer |
141968-99-2 |
|---|---|
Produktname |
1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- |
Molekularformel |
C12H24ClN2P |
Molekulargewicht |
262.76 g/mol |
IUPAC-Name |
1,3-dibutyl-2-chloro-4,5-dimethyl-1,3,2-diazaphosphole |
InChI |
InChI=1S/C12H24ClN2P/c1-5-7-9-14-11(3)12(4)15(16(14)13)10-8-6-2/h5-10H2,1-4H3 |
InChI-Schlüssel |
BOQHZNTZNPUNSU-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(N(P1Cl)CCCC)C)C |
Kanonische SMILES |
CCCCN1C(=C(N(P1Cl)CCCC)C)C |
Andere CAS-Nummern |
141968-99-2 |
Synonyme |
1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



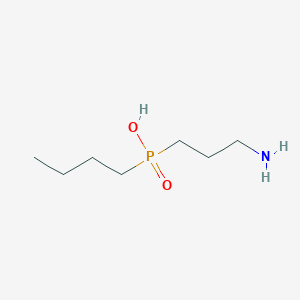

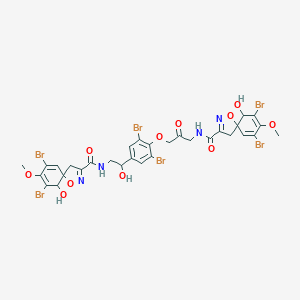
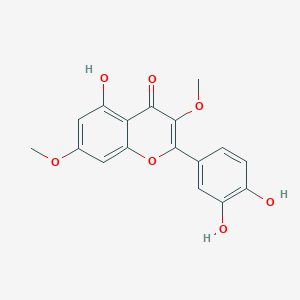
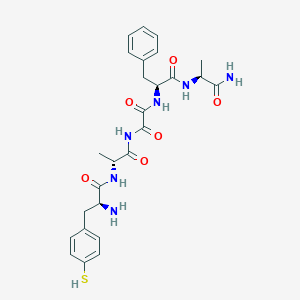
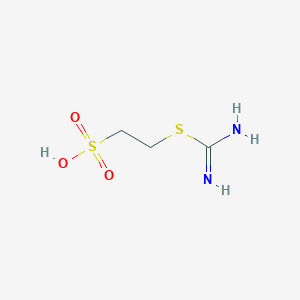
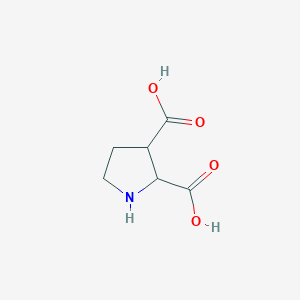
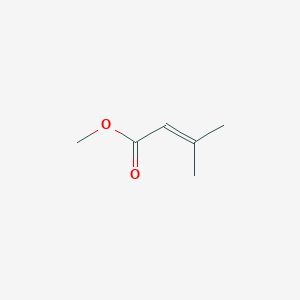
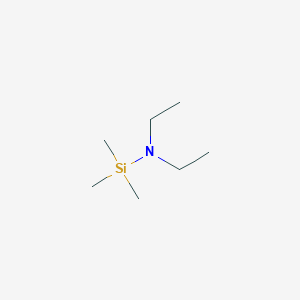
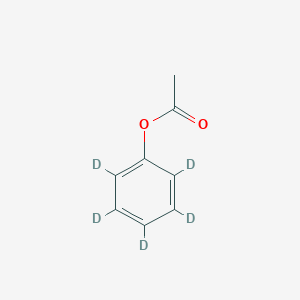
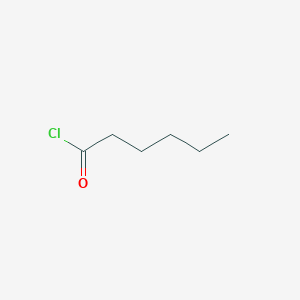

![Methyl 6-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B124424.png)
![trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione](/img/structure/B124426.png)